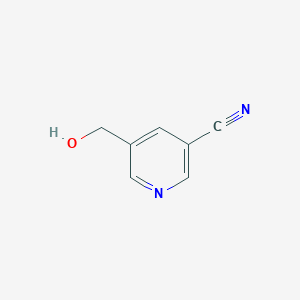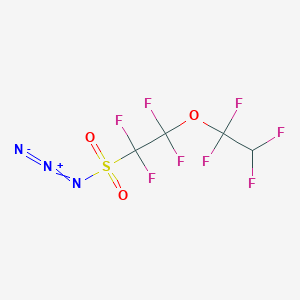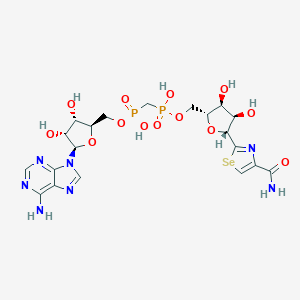
beta-Methylene sad
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beta-Methylene SAD, also known as beta-methylene succinic acid dialdehyde, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including biochemistry, biotechnology, and medicine.
Wirkmechanismus
The mechanism of action of beta-Methylene SAD involves its ability to form covalent bonds with amino groups in proteins and nucleic acids. This cross-linking results in the formation of stable adducts, which can be studied using various biochemical techniques. Additionally, beta-Methylene SAD has been shown to react with reactive oxygen species, resulting in the formation of fluorescent products that can be detected using fluorescence microscopy.
Biochemische Und Physiologische Effekte
Beta-Methylene SAD has been shown to have various biochemical and physiological effects, including the ability to induce apoptosis in cancer cells and the ability to protect against oxidative stress-induced damage. Additionally, the compound has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of beta-Methylene SAD is its ability to cross-link proteins and nucleic acids, allowing for the study of protein-protein and protein-DNA interactions. Additionally, the compound can be used as a fluorescent probe for the detection of reactive oxygen species, providing a valuable tool for studying oxidative stress and its role in various diseases. However, one of the main limitations of beta-Methylene SAD is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on beta-Methylene SAD, including the development of new synthesis methods that are more efficient and cost-effective. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in various fields, including medicine and biotechnology. Finally, the development of new derivatives of beta-Methylene SAD may lead to the discovery of new compounds with even greater potential for scientific research.
Conclusion
In conclusion, beta-Methylene SAD is a valuable compound with various applications in scientific research. Its ability to cross-link proteins and nucleic acids, as well as its potential as a fluorescent probe for the detection of reactive oxygen species, make it a valuable tool for studying various biological processes. While there are limitations to its use, further research on beta-Methylene SAD may lead to the discovery of new compounds with even greater potential for scientific research.
Synthesemethoden
Beta-Methylene SAD can be synthesized through the oxidation of malonic acid with potassium permanganate, followed by the reaction of the resulting dialdehyde with formaldehyde. This process results in the formation of beta-Methylene SAD, which can be purified through recrystallization. The purity of the compound can be confirmed through various analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
Beta-Methylene SAD has been shown to have various applications in scientific research, particularly in the field of biochemistry. The compound has been used as a cross-linking agent for proteins and nucleic acids, allowing for the study of protein-protein and protein-DNA interactions. Additionally, beta-Methylene SAD has been used as a fluorescent probe for the detection of reactive oxygen species in cells, providing a valuable tool for studying oxidative stress and its role in various diseases.
Eigenschaften
CAS-Nummer |
151868-71-2 |
|---|---|
Produktname |
beta-Methylene sad |
Molekularformel |
C20H27N7O13P2Se |
Molekulargewicht |
714.4 g/mol |
IUPAC-Name |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[[[(2R,3S,4R,5R)-5-(4-carbamoyl-1,3-selenazol-2-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]methyl]phosphinic acid |
InChI |
InChI=1S/C20H27N7O13P2Se/c21-16-10-18(24-4-23-16)27(5-25-10)20-14(31)12(29)9(40-20)2-38-42(35,36)6-41(33,34)37-1-8-11(28)13(30)15(39-8)19-26-7(3-43-19)17(22)32/h3-5,8-9,11-15,20,28-31H,1-2,6H2,(H2,22,32)(H,33,34)(H,35,36)(H2,21,23,24)/t8-,9-,11-,12-,13-,14-,15-,20-/m1/s1 |
InChI-Schlüssel |
BQVYVGJIUMNETO-HVIRUEHBSA-N |
Isomerische SMILES |
C1=C(N=C([Se]1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(CP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)O)C(=O)N |
SMILES |
C1=C(N=C([Se]1)C2C(C(C(O2)COP(=O)(CP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)O)C(=O)N |
Kanonische SMILES |
C1=C(N=C([Se]1)C2C(C(C(O2)COP(=O)(CP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)O)C(=O)N |
Andere CAS-Nummern |
151868-71-2 |
Synonyme |
eta-methylene SAD beta-methylene selenazole-4-carboxamide adenine dinucleotide beta-SAD |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1H-Pyrrolo[3,2-b]pyridine-2,3-dione](/img/structure/B136860.png)
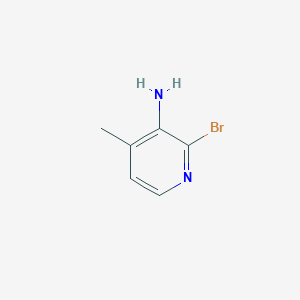
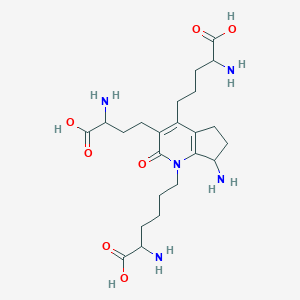
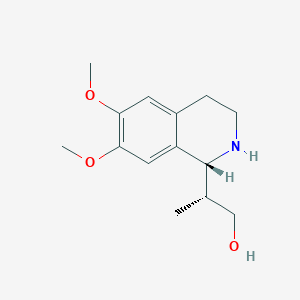
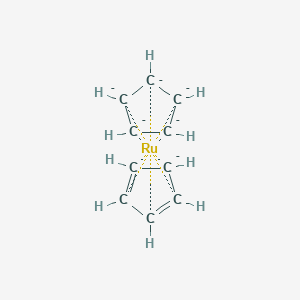
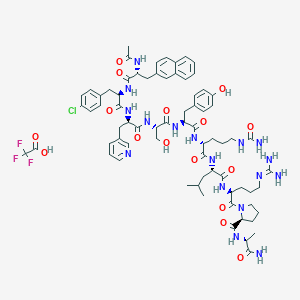
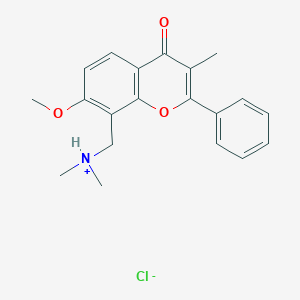
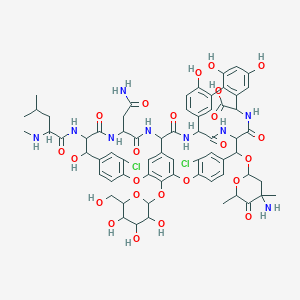
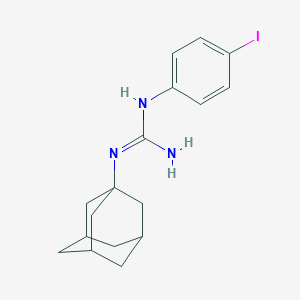
![Ethyl 4-[(3-nitropyridin-4-yl)amino]benzoate](/img/structure/B136884.png)


